molecular formula C13H11F3N2OS B2969908 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 439112-07-9

1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone

Cat. No. B2969908
CAS RN: 439112-07-9
M. Wt: 300.3
InChI Key: HJCORXFMYKJKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains an aniline group, which is an amino group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aniline group, and the trifluoromethyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aniline group could potentially undergo reactions such as acylation or alkylation, while the thiazole ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthetic Applications and Antitumor Activities

The compound 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone serves as a critical building block in the synthesis of various thiazole derivatives. A study utilized this compound in a microwave-assisted one-pot three-component synthesis, producing a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole derivatives. These derivatives were evaluated for their antitumor activities against MCF-7 tumor cells, revealing that five compounds demonstrated promising activities, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Antiviral Activity and Chemical Reactivity

In another study, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound sharing structural similarities with 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone, was synthesized and used as a precursor for creating a range of heterocyclic compounds. These compounds underwent further reactions to yield thiazole and triazine derivatives. Their antiviral activity, cytotoxicity, and chemical structures were thoroughly investigated, showcasing the versatility and potential biological significance of these compounds (Attaby et al., 2006).

Polymer Science and Material Chemistry

Additionally, the compound finds relevance in the field of polymer science. A study explored the polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane with 2,4-difluoroacetophenone, similar in structure to 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone, resulting in the synthesis of multicyclic oligo- and polyethers. These findings contribute to the understanding of polymer synthesis and the potential development of new materials (Kricheldorf et al., 2005).

Dye Chemistry and Molecular Design

Furthermore, the chemistry of thiazoles extends to dye synthesis and molecular design. A study involving the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes (BODIPY) utilized thioketones related to 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone. These dyes exhibited significant absorption and fluorescence properties, highlighting the compound's role in developing novel fluorescent materials (Goud et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline , have been used as synthetic building blocks in various chemical reactions

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various chemical compounds . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities . The specific effects of this compound would depend on its targets and mode of action.

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research might focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

1-[4-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-9(4-6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCORXFMYKJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.